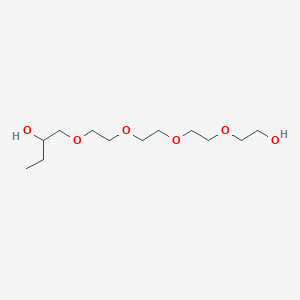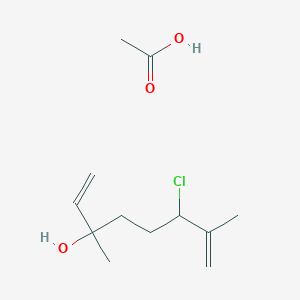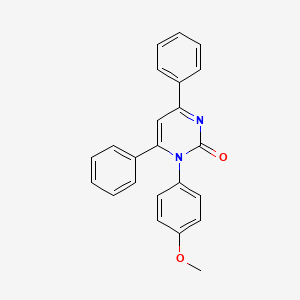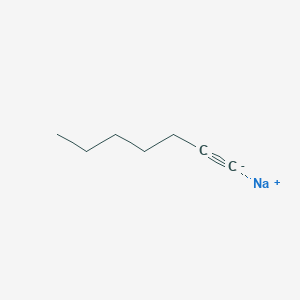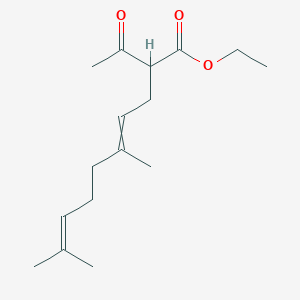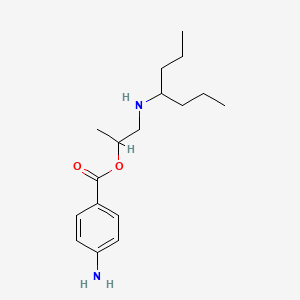
1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene: is a brominated aromatic compound with the molecular formula C9H7Br5O . This compound is characterized by the presence of five bromine atoms and an ethoxymethyl group attached to a benzene ring. It is known for its high bromine content, which imparts unique chemical properties and makes it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene typically involves the bromination of an appropriate benzene derivative. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using efficient and cost-effective methods. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ethoxymethyl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to remove bromine atoms or modify the ethoxymethyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological effects.
Medicine: Research on the potential medicinal properties of brominated compounds may involve this compound.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene involves its interaction with molecular targets and pathways in chemical reactions. The bromine atoms and the ethoxymethyl group play crucial roles in determining the reactivity and selectivity of the compound in various reactions. The specific pathways and targets depend on the type of reaction and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
Decabromodiphenyl ether (DBDPE): Another brominated aromatic compound with similar applications in flame retardants.
Pentabromophenyl ether: A compound with a similar structure but different functional groups.
Decabromodiphenylethane: A related compound with multiple bromine atoms and similar industrial uses.
Uniqueness: 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other brominated compounds. This uniqueness makes it valuable in specific applications where such properties are desired .
Eigenschaften
CAS-Nummer |
79415-46-6 |
|---|---|
Molekularformel |
C9H7Br5O |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-6-(ethoxymethyl)benzene |
InChI |
InChI=1S/C9H7Br5O/c1-2-15-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H2,1H3 |
InChI-Schlüssel |
XFODZBFAUIPPPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


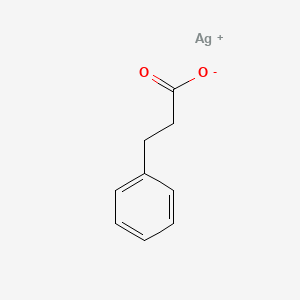
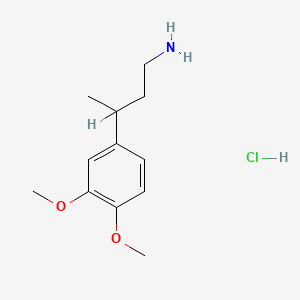
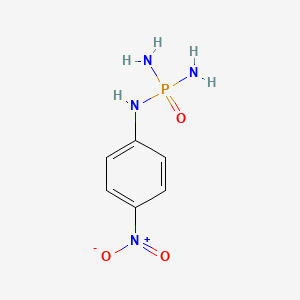
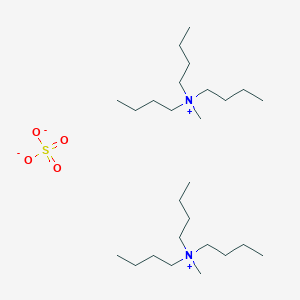
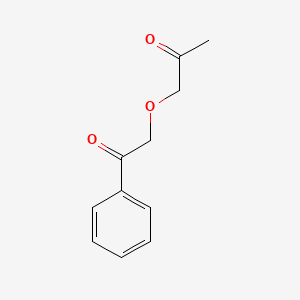
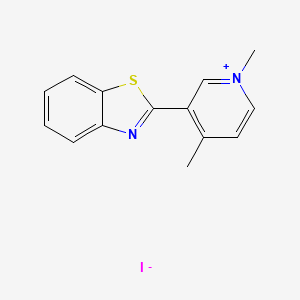
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
